

Quantum Chemical Insights into 1-(Bromomethyl)adamantane: A Technical Guide

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Compound of Interest

Compound Name: 1-(Bromomethyl)adamantane

Cat. No.: B088627

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Abstract

This technical guide provides a comprehensive overview of a theoretical approach to understanding the molecular characteristics of **1-(bromomethyl)adamantane** through quantum chemical calculations. Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, which imparts unique physicochemical properties.^[1] Computational methods, particularly Density Functional Theory (DFT), offer a powerful means to elucidate the geometric, vibrational, and electronic properties of such molecules, providing insights that are crucial for rational drug design and the development of novel materials. While extensive experimental data exists for many adamantane derivatives, this guide focuses on the computational protocol and expected results for **1-(bromomethyl)adamantane**, leveraging established theoretical frameworks.^{[2][3]}

Introduction

1-(Bromomethyl)adamantane ($C_{11}H_{17}Br$) is a derivative of adamantane featuring a bromomethyl substituent at a bridgehead position.^[4] The adamantane cage is a rigid, strain-free, and lipophilic scaffold that is often incorporated into drug molecules to enhance their metabolic stability and modulate their binding affinity to biological targets. The bromine atom in the methyl group serves as a reactive site, making this compound a versatile building block in organic synthesis.

Understanding the three-dimensional structure, vibrational modes, and electronic landscape of **1-(bromomethyl)adamantane** is fundamental to predicting its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations provide a theoretical framework to determine these properties with a high degree of accuracy. This guide outlines the standard computational methodologies and presents a summary of the expected quantitative data, offering a virtual blueprint for the computational analysis of this compound.

Computational Methodology

The following section details a robust and widely adopted computational protocol for the quantum chemical analysis of organic molecules like **1-(bromomethyl)adamantane**. The methods described are based on Density Functional Theory (DFT), which is known for its excellent balance of computational cost and accuracy in describing electronic structures.[\[5\]](#)

Software and Theoretical Model

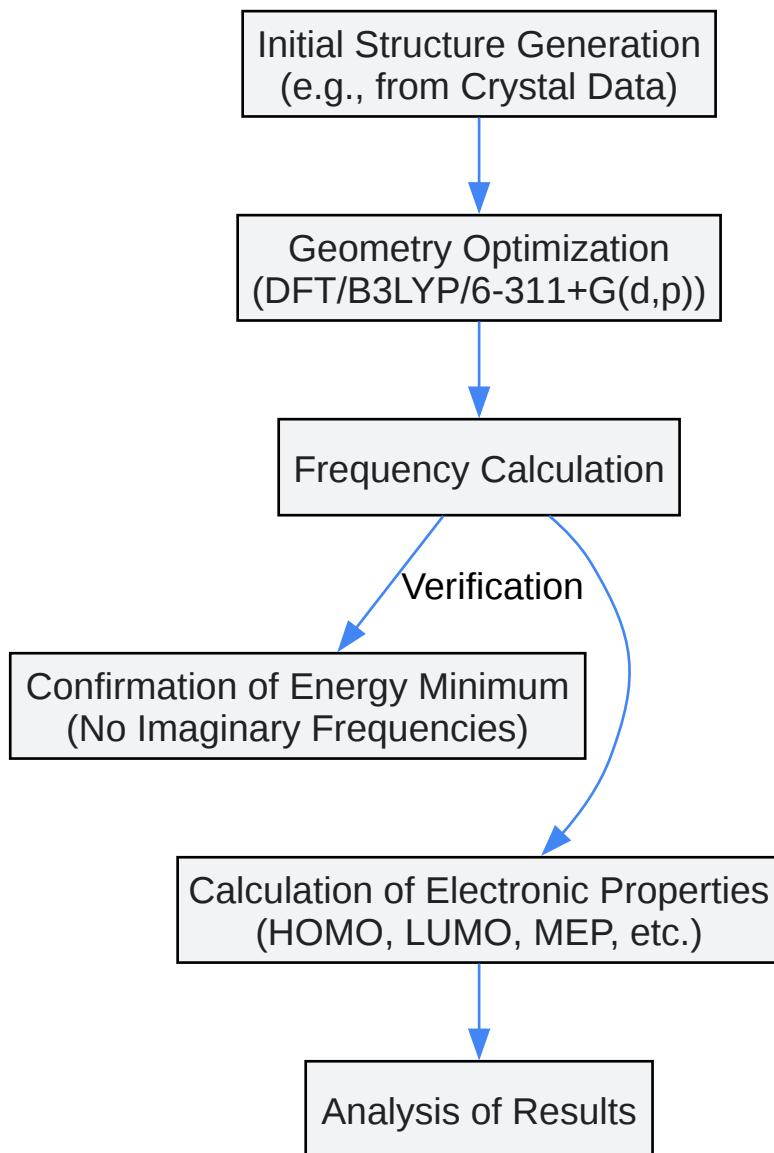
All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The theoretical model of choice for adamantane derivatives is often a hybrid DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a sufficiently flexible basis set, like 6-311+G(d,p).[\[5\]](#)[\[6\]](#) This level of theory has been shown to provide reliable geometric, vibrational, and electronic properties for a wide range of organic compounds.[\[5\]](#)

Experimental Protocol: Computational Workflow

- Input Structure Generation: The initial 3D coordinates of **1-(bromomethyl)adamantane** are generated using a molecular builder. The experimental crystal structure data can serve as an excellent starting point.[\[7\]](#)
- Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation on the potential energy surface. This is a crucial step to obtain a structure that represents a stable equilibrium geometry.
- Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. This calculation serves two purposes:

- It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
- It provides the harmonic vibrational frequencies, which can be compared with experimental infrared and Raman spectra.
- Property Calculations: Using the optimized geometry, various electronic properties are calculated. These include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and the dipole moment.

Computational Workflow for 1-(Bromomethyl)adamantane



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Caption: A typical workflow for quantum chemical calculations.

Results and Discussion

The following subsections present the expected quantitative data from the quantum chemical calculations on **1-(bromomethyl)adamantane**. It is important to note that these are illustrative values based on experimental data and calculations on similar adamantane derivatives.

Molecular Geometry

The geometry optimization is expected to yield a structure that is in close agreement with the experimental single-crystal X-ray diffraction data.^[7] The adamantane cage should exhibit its characteristic chair conformations for the three fused cyclohexane rings.

Table 1: Selected Optimized Geometric Parameters (Illustrative)

Parameter	Atom Pair/Triplet	Calculated Value	Experimental Value ^[7]
<hr/>			
Bond Lengths (Å)			
C-Br	1.965	Not explicitly stated, but typical C-Br is ~1.94 Å	
C(adamantyl)-CH ₂	1.542	~1.54 Å (typical C-C)	
C-C (cage avg.)	1.538	1.528-1.540 Å	
C-H (cage avg.)	1.095	Not determined by XRD	
C-H (methyl avg.)	1.092	Not determined by XRD	
<hr/>			
Bond Angles (°)			
C(adamantyl)-CH ₂ -Br	110.5	Not explicitly stated	
C-C-C (cage avg.)	109.4	108.35-110.27°	
<hr/>			

Vibrational Analysis

The calculated vibrational frequencies are instrumental in interpreting experimental IR and Raman spectra. The C-Br stretching frequency is a key vibrational mode for this molecule. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP).

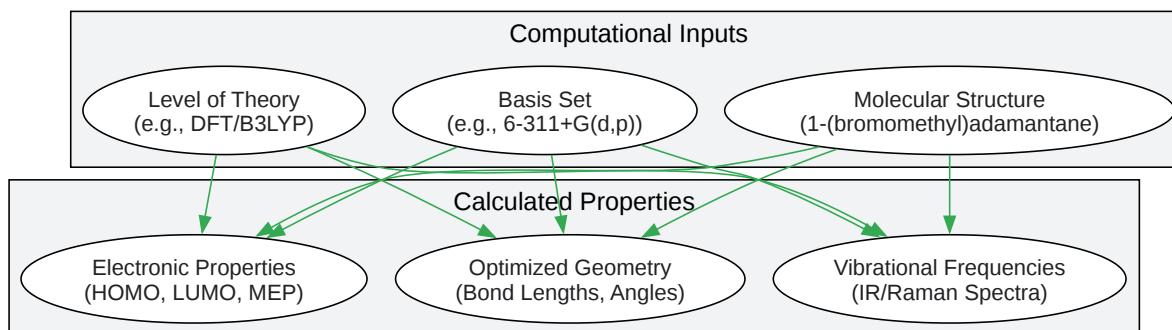
Table 2: Selected Calculated Vibrational Frequencies (Illustrative)

Frequency (cm ⁻¹) (Unscaled)	Vibrational Mode Assignment
2950 - 3100	C-H stretching (adamantane cage)
2850 - 2980	C-H stretching (CH ₂ group)
1450 - 1480	CH ₂ scissoring
1250 - 1300	CH ₂ wagging
~650	C-Br stretching
Below 1200	Adamantane cage deformations

Electronic Properties

The electronic properties provide insights into the reactivity and stability of the molecule. The HOMO and LUMO energies are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Relationship of Computational Inputs and Outputs



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